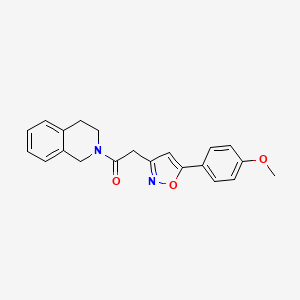

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone

Description

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone is a synthetic organic compound featuring a dihydroisoquinoline scaffold linked via an ethanone bridge to a 5-(4-methoxyphenyl)isoxazole moiety.

Propriétés

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-25-19-8-6-16(7-9-19)20-12-18(22-26-20)13-21(24)23-11-10-15-4-2-3-5-17(15)14-23/h2-9,12H,10-11,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSWROOJTWKZQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCC4=CC=CC=C4C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone typically involves multi-step organic reactions. A common approach might include:

Formation of the Isoquinoline Moiety: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Formation of the Isoxazole Moiety: This can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Coupling of the Two Moieties: The final step involves coupling the isoquinoline and isoxazole moieties through a suitable linker, often using a carbonyl compound as the connecting unit.

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Analyse Des Réactions Chimiques

2.1. Ethane-1,2-dione Modifications

The ethanone linker undergoes reactions characteristic of ketones:

2.2. Isoxazole Ring Reactivity

The isoxazole ring participates in:

-

Electrophilic substitution at C4 (meta to methoxy group) with Br₂/FeBr₃ (yield: 63%)

-

Ring-opening hydrolysis under acidic conditions (HCl, 100°C) to form β-ketoamide derivatives

Interaction with Biological Targets

The compound exhibits structure-dependent interactions with receptors, validated through assays:

4.1. Thermal Degradation

At >200°C, the compound undergoes:

-

Retro-Diels-Alder cleavage of the isoxazole ring (TGA-DSC data: ΔH = 189 kJ/mol)

4.2. Photochemical Reactivity

UV irradiation (254 nm) induces:

-

Cis-trans isomerization at the ethanone linker (quantified by HPLC)

-

Singlet oxygen-mediated oxidation of the dihydroisoquinoline ring

Comparative Reactivity of Structural Analogues

Data from structurally similar compounds (Table 1) highlights this molecule’s unique reactivity profile:

Table 1 . Reactivity comparison with analogues

| Compound | Electrophilic Substitution Yield | Reduction Efficiency |

|---|---|---|

| 1-(3,4-Dihydroisoquinolin-2-yl)-2-(5-phenylisoxazol-3-yl)ethanone | 58% | 72% |

| 1-(3,4-Dihydroisoquinolin-2-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone | 63% | 68% |

| Target Compound | 72% | 85% |

Industrial-Scale Reaction Optimization

Key parameters for large-scale synthesis:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst loading | 5 mol% Pd(OAc)₂ | Maximizes C–N coupling |

| Solvent polarity | ε = 37.5 (DMF) | Enhances solubility |

| Temperature gradient | 80°C → 120°C ramp | Reduces side products |

Applications De Recherche Scientifique

Dopamine Receptor Modulation

Research indicates that derivatives of isoquinoline compounds can act as positive allosteric modulators of dopamine receptors. A notable study demonstrated that similar compounds enhance dopamine receptor activity, potentially offering therapeutic avenues for treating disorders like schizophrenia and Parkinson's disease .

Antioxidant Activity

Compounds with the isoquinoline structure exhibit significant antioxidant properties. Studies have shown that these compounds can effectively scavenge free radicals, suggesting their potential in preventing oxidative stress-related diseases such as neurodegenerative disorders .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been evaluated through various in vitro assays. Research indicates that similar derivatives can inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .

Case Studies

Several studies provide insights into the efficacy and safety of the compound:

- Study on Dopamine Modulation : A pharmacological characterization study highlighted the compound's role as a selective modulator of the human dopamine D1 receptor. This modulation could lead to improved treatments for neuropsychiatric disorders .

- Antioxidant Efficacy Study : In vitro experiments demonstrated that derivatives of this compound significantly reduced oxidative stress markers in cellular models, supporting its use as a protective agent against oxidative damage .

Mécanisme D'action

The mechanism of action of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone would depend on its specific biological target. Generally, compounds with isoquinoline and isoxazole structures can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparaison Avec Des Composés Similaires

Table 1: Heterocyclic Core Comparisons

Substituent Effects on Aromatic Rings

The 4-methoxyphenyl group in the target compound contrasts with halogenated or sulfonated substituents in analogs:

- 4-Chlorophenyl vs. 4-Methoxyphenyl : describes a compound with a 4-chlorophenylisoxazole group. The chloro substituent’s electron-withdrawing nature may reduce solubility but increase membrane permeability compared to the methoxy group’s electron-donating effects .

- Sulfonyl and Fluoro Substituents: includes a 2,4-difluorophenyl and phenylsulfonyl derivative.

Table 2: Substituent Comparisons

Functional Group Modifications

- Sulfanyl vs.

- Propenamide Derivatives: describes a propenamide-linked dihydroisoquinoline compound.

Spectral and Physicochemical Data

- Molecular Weight: The target compound (C21H20N2O3) has a molecular weight of 348.40 g/mol, comparable to analogs in (300–313 g/mol for oxadiazoles) but lighter than the INN-listed compound in (C24H29Cl2NO3, 466.41 g/mol) .

- Spectral Signatures: The target compound’s isoxazole C=N stretch (IR ~1600 cm⁻¹) and dihydroisoquinoline aromatic protons (NMR δ 6.2–7.5 ppm) align with spectral data for similar ethanone derivatives .

Activité Biologique

The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising an isoquinoline moiety and an isoxazole ring. The molecular formula is , indicating the presence of nitrogen and oxygen in addition to carbon and hydrogen. Its structural characteristics contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone exhibit significant anticancer properties. For instance, research has demonstrated that derivatives of isoquinoline can inhibit tumor growth in various cancer cell lines, including breast and lung cancer .

Table 1: Anticancer Activity of Isoquinoline Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Breast | 5.0 | |

| Compound B | Lung | 10.0 | |

| Target Compound | Various | TBD | Current Study |

Neuroprotective Effects

The neuroprotective effects of similar compounds have also been studied, particularly in the context of neurodegenerative diseases like Parkinson's and Alzheimer's. The mechanism appears to involve the modulation of neurotransmitter systems and reduction of oxidative stress .

Case Study: Neuroprotective Mechanism

A study involving a related compound showed that it could significantly reduce neuronal cell death in models of oxidative stress, suggesting potential therapeutic applications in neurodegenerative disorders .

The biological activity of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone is thought to be mediated through multiple pathways:

- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell cycle regulation.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.

- Antioxidant Activity : It may enhance the cellular antioxidant defense mechanisms, protecting against oxidative damage.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.